molecular formula C10H19Cl2NO2 B14583993 2-(Dichloroamino)-2-methylpropyl hexanoate CAS No. 61542-24-3

2-(Dichloroamino)-2-methylpropyl hexanoate

Cat. No.: B14583993
CAS No.: 61542-24-3
M. Wt: 256.17 g/mol
InChI Key: FOJOXDAXZIMAQU-UHFFFAOYSA-N
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Description

2-(Dichloroamino)-2-methylpropyl hexanoate is an organic compound characterized by the presence of a dichloroamino group attached to a methylpropyl chain, which is further esterified with hexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloroamino)-2-methylpropyl hexanoate typically involves the esterification of 2-(dichloroamino)-2-methylpropanol with hexanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloroamino)-2-methylpropyl hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichloroamino group to an amino group.

    Substitution: The dichloroamino group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-(Dichloroamino)-2-methylpropyl hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dichloroamino)-2-methylpropyl hexanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The dichloroamino group can interact with nucleophilic sites in biological molecules, potentially disrupting their normal function. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active dichloroamino moiety.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dichloroamino)-2-methylpropyl acetate
  • 2-(Dichloroamino)-2-methylpropyl butanoate
  • 2-(Dichloroamino)-2-methylpropyl pentanoate

Comparison

Compared to its analogs, 2-(Dichloroamino)-2-methylpropyl hexanoate has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexanoate ester may provide different pharmacokinetic properties, making it more suitable for specific applications in medicine and industry.

Properties

CAS No.

61542-24-3

Molecular Formula

C10H19Cl2NO2

Molecular Weight

256.17 g/mol

IUPAC Name

[2-(dichloroamino)-2-methylpropyl] hexanoate

InChI

InChI=1S/C10H19Cl2NO2/c1-4-5-6-7-9(14)15-8-10(2,3)13(11)12/h4-8H2,1-3H3

InChI Key

FOJOXDAXZIMAQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC(C)(C)N(Cl)Cl

Origin of Product

United States

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